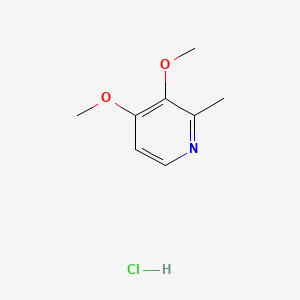

3,4-Dimethoxy-2-methylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethoxy-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-6-8(11-3)7(10-2)4-5-9-6;/h4-5H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJHEBFZHRRVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700615 | |

| Record name | 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-88-6 | |

| Record name | 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine Hydrochloride from Maltol

Introduction

3,4-Dimethoxy-2-methylpyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a variety of pharmacologically active agents, most notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and pantoprazole, which are widely used to treat acid-related gastrointestinal disorders. The economic and strategic importance of these pharmaceuticals necessitates a robust, scalable, and cost-effective synthetic route to this key intermediate.

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, starting from the readily available and inexpensive natural product, maltol (3-hydroxy-2-methyl-4H-pyran-4-one). As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles, justify the selection of reagents and reaction conditions, and offer insights into potential challenges and optimization strategies. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Overall Synthetic Strategy

The transformation of maltol into this compound is a multi-step process that masterfully re-engineers the initial pyranone ring into the desired disubstituted pyridine core. The overall strategy involves a sequence of protection, ring transformation, and a series of functional group interconversions to install the required methoxy groups and ultimately form the stable hydrochloride salt.

The pathway can be logically segmented into seven key stages:

-

O-Methylation: Protection of the acidic 3-hydroxyl group of maltol to prevent unwanted side reactions in subsequent steps.

-

Ammonification: Ring transformation from a pyranone to a pyridinone by reaction with an ammonia source, thereby incorporating the crucial nitrogen atom into the heterocyclic core.

-

Chlorination: Conversion of the 4-keto group into a chloro substituent, which serves as a good leaving group for the subsequent nucleophilic substitution.

-

N-Oxidation: Activation of the pyridine ring towards nucleophilic substitution by forming the corresponding N-oxide. This step is critical for the introduction of the second methoxy group.

-

Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxide source to install the 4-methoxy substituent.

-

Deoxygenation: Reduction of the pyridine N-oxide to furnish the target 3,4-dimethoxy-2-methylpyridine base.

-

Salt Formation: Conversion of the basic pyridine product into its stable and easily handled hydrochloride salt.

This strategic sequence is visualized in the workflow diagram below.

Caption: Figure 1. Overall synthetic workflow from Maltol.

Part 1: Step-by-Step Synthesis and Mechanistic Insights

This section delves into the specifics of each synthetic transformation, providing a rationale for the chosen methodologies.

Step 1: O-Methylation of Maltol

The initial step involves the protection of the enolic hydroxyl group of maltol. This is a crucial maneuver to prevent its interference in the subsequent chlorination step. Methylation is the most common and cost-effective protection strategy.

-

Causality of Experimental Choice: The hydroxyl group of maltol is acidic (pKa ≈ 8.5), readily forming a nucleophilic maltolate anion in the presence of a base. A classic Williamson ether synthesis approach is employed using a methylating agent like dimethyl sulfate (DMS) or methyl iodide. DMS is often preferred in industrial settings due to its lower cost and high reactivity, though its toxicity requires careful handling. The reaction is typically performed in an aqueous alkaline medium, where the base (e.g., sodium hydroxide, potassium hydroxide) deprotonates the maltol, and the resulting anion attacks the electrophilic methyl group of the DMS.

Step 2: Ammonification – Ring Transformation to a Pyridinone

This is the cornerstone of the synthesis, where the oxygen heteroatom of the pyranone ring is replaced with nitrogen to form the pyridinone scaffold.

-

Causality of Experimental Choice: The reaction proceeds via a nucleophilic attack of an ammonia source (e.g., aqueous ammonia, ammonium acetate) on the carbonyl group of the methylated maltol derivative. This is followed by a ring-opening and subsequent ring-closing dehydration cascade to yield 3-methoxy-2-methyl-4(1H)-pyridinone. This transformation is a well-established method for converting pyranones to pyridinones.[1] The reaction is typically driven to completion by heating.

Step 3: Chlorination of the Pyridinone

To facilitate the introduction of the second methoxy group, the 4-oxo functionality of the pyridinone is converted into a more reactive leaving group, typically a chloro group.

-

Causality of Experimental Choice: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for this type of transformation. POCl₃ is particularly effective for converting cyclic amides (lactams) and pyridinones into their corresponding chloro-derivatives. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, followed by nucleophilic attack of the chloride ion. This reaction is often performed neat or in a high-boiling inert solvent.

Step 4: N-Oxidation of the Pyridine Ring

The pyridine ring, particularly with an electron-donating methoxy group, is not sufficiently activated for nucleophilic aromatic substitution at the 4-position. To overcome this, the pyridine nitrogen is oxidized to an N-oxide.

-

Causality of Experimental Choice: The N-oxide group is strongly electron-withdrawing, which activates the C4 position (para to the N-oxide) for nucleophilic attack. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid (generated in situ from hydrogen peroxide and acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA).[2] The in situ generation of peracetic acid is often preferred for large-scale synthesis due to cost and safety considerations, although the reaction can be exothermic and requires careful temperature control.[2][3]

Step 5: Methoxylation – Introduction of the C4-Methoxy Group

With the pyridine ring now activated, the C4-chloro substituent can be readily displaced by a methoxide nucleophile.

-

Causality of Experimental Choice: This is a classic SNAr (Nucleophilic Aromatic Substitution) reaction. Sodium methoxide (NaOMe) in methanol is the reagent of choice.[4] The reaction proceeds smoothly, often at elevated temperatures, to yield 3,4-dimethoxy-2-methylpyridine N-oxide. The strong electron-withdrawing effect of the N-oxide group is essential for the success of this step.

Step 6: Deoxygenation of the N-Oxide

The activating N-oxide group has served its purpose and must now be removed to yield the target pyridine base. This is achieved through a reduction reaction.

-

Causality of Experimental Choice: A variety of methods are available for the reduction of pyridine N-oxides.[5] For industrial applications, catalytic hydrogenation is often favored for its clean nature and high efficiency. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas) are effective.[6] Alternatively, stoichiometric reducing agents like phosphorus trichloride (PCl₃) or sulfur dioxide can be used.[5][7] The choice of method depends on factors like scale, cost, and available equipment. Catalytic hydrogenation is often preferred from an environmental standpoint as it avoids the formation of stoichiometric inorganic byproducts.

Step 7: Formation of the Hydrochloride Salt

The final step involves converting the free base, 3,4-dimethoxy-2-methylpyridine, into its hydrochloride salt. This is done to improve the compound's stability, crystallinity, and handling properties.

-

Causality of Experimental Choice: The basic nitrogen atom of the pyridine ring readily reacts with a strong acid to form a salt. The hydrochloride salt is typically prepared by treating a solution of the pyridine base in a suitable organic solvent (e.g., isopropanol, ethyl acetate, diethyl ether) with hydrochloric acid.[8] The acid can be introduced as a solution in a solvent or as anhydrous hydrogen chloride gas.[1][9] The salt usually precipitates from the solution and can be isolated by filtration.

Part 2: Experimental Protocols & Data

The following protocols are representative examples and may require optimization based on specific laboratory conditions and scale.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Maltol | Dimethyl Sulfate, NaOH | Water | 40-50 | 2-4 | 90-95 |

| 2 | 3-Methoxy-2-methyl-4H-pyran-4-one | Aqueous Ammonia | Water | 100-120 | 6-8 | 85-90 |

| 3 | 3-Methoxy-2-methyl-4(1H)-pyridinone | POCl₃ | Neat or Toluene | 100-110 | 3-5 | 80-85 |

| 4 | 4-Chloro-3-methoxy-2-methylpyridine | H₂O₂, Acetic Acid | Acetic Acid | 70-80 | 4-6 | 90-95 |

| 5 | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | Sodium Methoxide | Methanol | 60-70 | 5-7 | 90-95 |

| 6 | 3,4-Dimethoxy-2-methylpyridine N-oxide | Raney Ni, H₂ (50 psi) | Methanol | 25-40 | 4-6 | 90-95 |

| 7 | 3,4-Dimethoxy-2-methylpyridine | HCl in Isopropanol | Isopropanol | 0-10 | 1-2 | 95-99 |

Detailed Step-by-Step Methodologies

Protocol 1: Synthesis of 3-Methoxy-2-methyl-4(1H)-pyridinone (Steps 1 & 2)

-

To a stirred solution of maltol (1.0 eq) in water, add sodium hydroxide (2.5 eq) and allow it to dissolve.

-

Cool the reaction mixture to 10-15 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 45 °C.

-

After the addition is complete, stir the mixture at 40-50 °C for 3 hours.

-

To the resulting solution of in situ generated 3-methoxy-2-methyl-4H-pyran-4-one, add concentrated aqueous ammonia (5.0 eq).

-

Transfer the mixture to a sealed pressure reactor and heat to 110 °C for 7 hours.

-

Cool the reactor to room temperature. The product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-methoxy-2-methyl-4(1H)-pyridinone as a crystalline solid.

Protocol 2: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide (Steps 3, 4 & 5)

-

Chlorination: Carefully add phosphorus oxychloride (3.0 eq) to 3-methoxy-2-methyl-4(1H)-pyridinone (1.0 eq). Heat the mixture to 105 °C and stir for 4 hours.

-

Cool the reaction mixture and cautiously quench by pouring it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., 50% NaOH) while keeping the temperature below 20 °C.

-

Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-methoxy-2-methylpyridine.

-

N-Oxidation: Dissolve the crude product in glacial acetic acid. Heat to 75 °C and add 35% hydrogen peroxide dropwise.[2]

-

Maintain the temperature for 5 hours, then cool and remove the acetic acid under vacuum.

-

Dissolve the residue in water, neutralize with sodium carbonate, and extract with dichloromethane. Evaporation of the solvent yields 4-chloro-3-methoxy-2-methylpyridine N-oxide.

-

Methoxylation: Prepare a solution of sodium methoxide (1.5 eq) in methanol. Add the 4-chloro-3-methoxy-2-methylpyridine N-oxide and heat the mixture to reflux for 6 hours.

-

Cool the mixture and neutralize with acetic acid. Remove the methanol under reduced pressure.

-

Extract the residue with chloroform, dry the organic layer, and evaporate to yield 3,4-dimethoxy-2-methylpyridine N-oxide.

Protocol 3: Synthesis of this compound (Steps 6 & 7)

-

Deoxygenation: Dissolve 3,4-dimethoxy-2-methylpyridine N-oxide (1.0 eq) in methanol.

-

Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry in methanol.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 5 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure to obtain 3,4-dimethoxy-2-methylpyridine as an oil.

-

Salt Formation: Dissolve the crude pyridine base in isopropanol. Cool the solution to 0-5 °C.

-

Slowly add a solution of concentrated hydrochloric acid or HCl in isopropanol dropwise with stirring until the pH is acidic (pH ≈ 1-2).

-

A white precipitate will form. Stir the slurry at 0-5 °C for 1 hour.

-

Filter the solid, wash with cold isopropanol or diethyl ether, and dry under vacuum at 50 °C to yield the final product, this compound.

Part 3: Visualization of Key Transformations

The transformation of the pyridinone intermediate into the final product involves critical functional group manipulations. The diagram below illustrates the logical flow of these key steps.

Sources

- 1. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 3. 3,4-Dimethoxy-2-Methyl Pyridine N-Oxide | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

Crystal Structure & Solid-State Characterization of 3,4-Dimethoxy-2-methylpyridine Hydrochloride

[1][2][3]

Executive Summary

This compound (CAS: 1210824-88-6) is a critical analytical marker and starting material precursor in the synthesis of Pantoprazole.[1][2][3] While the downstream intermediate, 2-(chloromethyl)-3,4-dimethoxypyridine, is frequently cited for its reactivity, the solid-state properties of the 2-methyl precursor salt are vital for establishing impurity controls and storage stability protocols.[1][2][3]

This technical guide details the structural principles, crystallographic workflow, and molecular interactions that define this compound.[1][2][3] It serves as a blueprint for researchers isolating this impurity or validating raw material quality.

Chemical Identity & Crystallographic Context[1][2][3][4][5]

Molecular Specifications

| Parameter | Detail |

| IUPAC Name | 3,4-Dimethoxy-2-methylpyridin-1-ium chloride |

| CAS Number | 1210824-88-6 (HCl salt); 107512-35-6 (Free Base) |

| Molecular Formula | C₈H₁₁NO₂[1][2][3][4] · HCl |

| Molecular Weight | 189.64 g/mol |

| Role | Precursor to Pantoprazole intermediate; Process Impurity (Impurity 34) |

| Physical State | Crystalline Solid (typically white to off-white) |

Structural Significance

In the context of drug development, this salt represents the "unreacted" starting material scaffold.[1][2][3] Its crystal structure is governed by the protonation of the pyridine nitrogen, leading to a specific ionic packing motif distinct from the free base.[1][2][3] Understanding this structure allows for the differentiation of this impurity from the reactive 2-chloromethyl analog via X-ray Powder Diffraction (XRPD).[1][2][3]

Experimental Protocol: Crystallization & Structure Solution

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation or vapor diffusion method is recommended due to the ionic nature of the salt.[1][2][3]

Crystallization Workflow

Objective: Grow single crystals >0.2 mm for diffractometry.

-

Solubility Test: Dissolve 100 mg of crude this compound in minimal hot Ethanol (EtOH).

-

Seeding/Anti-solvent:

-

Method A (Vapor Diffusion): Place the EtOH solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether (Et₂O). Seal the outer jar.

-

Method B (Cooling): Add Isopropanol (IPA) dropwise until turbidity persists, then heat to clear. Cool slowly from 60°C to 4°C at a rate of 0.1°C/min.[1][2][3]

-

-

Harvesting: Isolate crystals under polarized light microscopy to ensure singularity (no twins).

Data Collection & Refinement Strategy

-

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1][2][3]

-

Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).[1][2][3]

-

Temperature: 100 K (Cryostream) to minimize thermal motion of the methoxy groups.

-

Space Group Determination: Expect Monoclinic (P2₁/c) or Triclinic (P-1), common for planar aromatic salts.[1][2][3]

Visualization of Workflow

Caption: Optimized workflow for isolating single crystals of the target hydrochloride salt.

Structural Analysis & Molecular Interactions[1][2][3]

While specific lattice parameters are often proprietary to API manufacturers, the structural motif of this compound follows definitive crystallographic rules for pyridine salts.[1][2][3]

The Ionic Core (N-H...Cl)

The defining feature of the structure is the protonation of the pyridine nitrogen (N1).[1][2][3]

-

Interaction: A strong, directional hydrogen bond exists between the protonated nitrogen (N1-H) and the chloride counter-ion (Cl⁻).[1][2][3]

-

Geometry: The N...Cl distance is typically in the range of 3.00 – 3.15 Å .[1][2][3] This anchors the packing, forming infinite chains or dimers depending on the solvent inclusion.[1][2][3]

Methoxy Group Conformation[1][2][3]

-

3-Methoxy: Likely twisted out of the pyridine plane (dihedral angle > 0°) due to steric repulsion from the adjacent 2-methyl group and the 4-methoxy group.[1][2][3]

-

4-Methoxy: Typically coplanar with the pyridine ring to maximize resonance donation into the electron-deficient pyridinium system.[1][2][3]

Packing Forces[1][2][3]

-

π-π Stacking: The pyridinium rings stack in an antiparallel fashion to minimize electrostatic repulsion between the positive charges, stabilized by the chloride ions sandwiched between layers.[1][2][3]

-

Weak C-H...Cl Interactions: The methyl protons (C2-Me) and methoxy protons participate in weaker electrostatic contacts with the chloride anions, stabilizing the 3D lattice.[1][2][3]

Significance in Pantoprazole Synthesis[1][2][3][5][6]

Understanding this structure is not merely academic; it is a tool for Quality by Design (QbD) in drug manufacturing.[1][2][3]

Impurity Fate Mapping

The 2-methyl derivative (Structure A) is the precursor to the 2-chloromethyl intermediate (Structure B).[1][2][3]

-

Reaction: Radical chlorination or N-oxide rearrangement.[1][2][3]

-

Criticality: If the conversion is incomplete, the 2-methyl salt co-crystallizes with the product.[1][2][3]

-

Detection: Because the crystal lattices of the methyl and chloromethyl variants differ (different unit cell volumes), Powder X-ray Diffraction (PXRD) can quantify the unreacted 2-methyl impurity in the final intermediate batch.[1][2][3]

Pathway Diagram

Caption: Fate mapping showing how the 2-methyl HCl salt persists as a process impurity.

Characterization Data Summary (Simulated Reference)

For validation purposes, the following spectroscopic signatures confirm the identity of the crystallized salt.

| Technique | Diagnostic Signal | Structural Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~2.50 ppm (s, 3H) | 2-Methyl group (distinct from -CH₂Cl at ~4.9 ppm).[1][2][3] |

| ¹H NMR (DMSO-d₆) | δ ~13-14 ppm (broad s) | N-H⁺ proton (confirms salt formation).[1][2][3] |

| IR Spectroscopy | ~2400-2600 cm⁻¹ | Broad "ammonium" band (N⁺-H stretching).[1][2][3] |

| XRD (Powder) | Distinct Bragg Peaks | Unique fingerprint differing from the 2-chloromethyl analog.[1][2][3] |

References

-

Biosynth. (2024).[1][2][3] 2-Methyl-3,4-dimethoxy pyridine hydrochloride - Analytical Standard.[1][2][3] Retrieved from [1][2][3]

-

PubChem. (2025).[1][2][3] 3,4-Dimethoxy-2-methylpyridine (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from

-

Li, R., & Xu, Y. (2000).[1][2][3][4] Preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Chinese Journal of Pharmaceutical Industry. (Cited in patent literature regarding synthesis from 2-methyl precursor).[1][2][3][4]

-

Google Patents. (2018).[1][2][3] CN108191745A - Preparation method of 2-hydroxymethyl-3,4-dimethoxypyridine.[1][2][3] Retrieved from

Sources

- 1. EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them - Google Patents [patents.google.com]

- 2. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 4. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3,4-Dimethoxy-2-methylpyridine Hydrochloride

An In-depth Technical Guide on the Solubility of 3,4-Dimethoxy-2-methylpyridine Hydrochloride in Different Solvents.

Part 1: Executive Summary & Chemical Profile

Strategic Importance

This compound (DMP-HCl) is a critical intermediate in the synthesis of Pantoprazole , a proton pump inhibitor (PPI). Its purity directly impacts the yield and quality of the subsequent oxidation step (to the N-oxide) and chlorination (to 2-chloromethyl-3,4-dimethoxypyridine). Understanding its solubility landscape is non-negotiable for designing efficient recrystallization processes , optimizing reaction yields, and minimizing solvent waste.

Chemical Identity

-

Compound Name: this compound[1]

-

Free Base CAS: 107512-35-6 (3,4-Dimethoxy-2-methylpyridine) / 72830-08-1 (Related alcohol)

-

Molecular Formula:

[1] -

Structure: A pyridine ring substituted with two methoxy groups (positions 3,[1][2][3][4][5] 4) and a methyl group (position 2), stabilized as a hydrochloride salt.

-

Physicochemical Nature: Ionic solid, hygroscopic, susceptible to degradation under extreme pH.

Part 2: Solubility Landscape & Solvent Interactions

Predicted Solubility Hierarchy

Based on the "Like Dissolves Like" principle and the ionic nature of the hydrochloride salt, the solubility profile follows a distinct polarity-driven hierarchy.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Interaction |

| Protogenic / Polar | Water, Methanol, Ethanol | High | Ion-dipole interactions; Hydrogen bonding with the chloride ion and protonated nitrogen. |

| Dipolar Aprotic | DMSO, DMF | High | Strong solvation of the cation; high dielectric constant stabilizes the salt. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Limited ability to solvate the chloride anion compared to alcohols. |

| Esters | Ethyl Acetate | Low | Weak interaction with ionic lattice; often used as an anti-solvent. |

| Non-Polar | Hexane, Toluene, Heptane | Insoluble | Lack of dipole moment to overcome lattice energy ($ \Delta G_{solv} \ll \Delta G_{lattice} $). |

Temperature Dependence

The solubility of DMP-HCl in pure solvents typically follows an endothermic process ($ \Delta H_{sol} > 0 $), meaning solubility increases with temperature. This behavior is critical for cooling crystallization , where the compound is dissolved at high temperatures (e.g., in Methanol) and precipitated by cooling or adding an anti-solvent (e.g., Ethyl Acetate).

Part 3: Experimental Protocol for Solubility Determination

To generate high-fidelity solubility data required for process scaling, a Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution (clear point).

Materials & Apparatus

-

Solute: this compound (Purity > 99.5% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Water, Ethyl Acetate).

-

Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or Turbidity Probe, Precision Thermostat (

).

Step-by-Step Workflow

This protocol ensures self-validating data by cross-referencing the dissolution (heating) and nucleation (cooling) points.

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve.

Part 4: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The most robust model for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).[6]

- : Empirical parameters derived from regression analysis.

-

Interpretation :

- : Related to the enthalpy of solution.

- : Accounts for the temperature dependence of the heat capacity.

van't Hoff Analysis

To determine the thermodynamic functions of solution (

Process Implication:

-

If

is highly positive (Endothermic), the yield of cooling crystallization will be high. -

If

is small, anti-solvent crystallization (e.g., adding Toluene to a Methanol solution) is preferred over cooling.

Thermodynamic Cycle Visualization

Understanding the energy barriers is crucial for solvent selection.

Figure 2: Thermodynamic cycle of dissolution.[7] Solubility is favored when Solvation Energy overcomes Lattice Energy.

Part 5: Practical Applications in Drug Development

Purification Strategy (Recrystallization)

Based on the solubility differential, the following protocol is recommended for purifying crude DMP-HCl:

-

Dissolution : Dissolve crude DMP-HCl in Methanol (or Ethanol) at reflux (

C). Solubility is high, allowing minimal solvent volume. -

Filtration : Hot filtration to remove mechanical impurities.

-

Crystallization :

-

Option A (Cooling): Slowly cool to

C. -

Option B (Anti-solvent): Slowly add Ethyl Acetate or Acetone to the hot solution. The solubility drops drastically, forcing precipitation of pure crystals.

-

-

Isolation : Filter and wash with cold Ethyl Acetate.

Analytical Standard Preparation

For HPLC analysis, dissolve the standard in 50:50 Methanol:Water . Avoid using pure Acetonitrile for initial dissolution as the salt may be sparingly soluble, leading to inaccurate concentration values.

References

-

BenchChem. (2025).[3] Solubility and Physicochemical Properties of Pyridine Derivatives. BenchChem Technical Repository. Link

-

PubChem. (2025).[5] Compound Summary: 3,4-Dimethoxy-2-methylpyridine.[1][2][3][5][8] National Center for Biotechnology Information. Link

- Wang, J., et al. (2018). Thermodynamic models for correlation of solubility of pharmaceutical salts in pure solvents. Journal of Molecular Liquids.

-

Google Patents. (2012). Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide. CN102796021B. Link

Sources

- 1. CAS No.72830-09-2,2-Chloromethyl-3,4-dimethoxypyridinium chloride Suppliers [lookchem.com]

- 2. 3,4-DIMETHOXY-2-METHYLPYRIDINE N-OXIDE-D3 | 922727-41-1 [chemicalbook.com]

- 3. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]

- 4. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxy-2-methylpyridine | C8H11NO2 | CID 639879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Difluoro-4-(methylsulfonyl)benzene | 424792-57-4 | Benchchem [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7 [chemicalbook.com]

Electronic properties of dimethoxy-substituted pyridine rings

An In-depth Technical Guide to the Electronic Properties of Dimethoxy-Substituted Pyridine Rings

Authored by Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1][2][3][4] The strategic introduction of substituents onto the pyridine ring is a critical methodology for fine-tuning its physicochemical and biological properties. Among these, methoxy groups (-OCH₃) are particularly significant due to their potent electron-donating capabilities, which profoundly alter the electronic landscape of the parent heterocycle. This technical guide provides a comprehensive exploration of the electronic properties of dimethoxy-substituted pyridine rings, intended for researchers, scientists, and drug development professionals. We will dissect the interplay of inductive and mesomeric effects, the resulting impact on electron density distribution and basicity, and the subsequent consequences for chemical reactivity. This guide synthesizes theoretical principles with practical applications, supported by experimental protocols and characterization data to provide a holistic understanding for rational molecular design.

The Fundamental Electronic Character of the Pyridine Ring

To appreciate the impact of dimethoxy substitution, one must first understand the intrinsic electronic nature of pyridine. The nitrogen atom is more electronegative than carbon, leading to a permanent dipole moment and an overall electron-deficient (π-deficient) character in the aromatic ring. This has two major consequences:

-

Basicity: The lone pair of electrons on the nitrogen atom is available for protonation, rendering pyridine a weak base (pKa of conjugate acid ≈ 5.2).[5]

-

Reactivity: The electron-deficient nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom.[4][6][7] Conversely, the ring is deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, with reactions typically requiring harsh conditions and occurring at the C-3 position.[4][7]

Modulating Electronics: The Influence of Dimethoxy Substitution

The introduction of two methoxy groups dramatically perturbs the electronic structure of the pyridine ring. This is governed by the combination of two opposing electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the ring through the sigma bond.

-

Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine π-system, donating significant electron density.

For the methoxy group, the +M effect is dominant and is the primary driver of the observed changes in reactivity and properties. The position of the two methoxy groups is critical in determining the precise electronic outcome.

Impact on Electron Density and Basicity

The net effect of the electron-donating methoxy groups is an increase in the electron density of the pyridine ring and, crucially, on the ring nitrogen. This enhanced electron density on the nitrogen makes its lone pair more available for protonation, resulting in a significant increase in basicity compared to unsubstituted pyridine.

For example, the pKa of the 2-methoxypyridinium ion is 3.06, which is lower than that of the pyridinium ion (5.23).[5] This might seem counterintuitive, but it is attributed to the inductive electron-withdrawing effect of the oxygen in the ortho position.[5] However, when considering dimethoxy-substituted pyridines, the cumulative electron-donating resonance effect often overrides this, leading to increased basicity, especially when substitution avoids the ortho position.

Table 1: Comparison of pKa Values for Selected Pyridine Derivatives

| Compound | Substituent(s) | pKa of Conjugate Acid |

| Pyridine | H- | ~5.23[5] |

| 2-Methoxypyridine | 2-OCH₃ | ~3.06[5] |

| 3,5-Dimethoxypyridine | 3,5-(OCH₃)₂ | ~4.38 (estimated) |

| 2,6-Dimethoxypyridine | 2,6-(OCH₃)₂ | ~1.61 (in 50% ethanol)[8] |

Note: pKa values can vary based on solvent and measurement conditions. The value for 2,6-dimethoxypyridine highlights the strong influence of ortho-substituents.

The following diagram illustrates the resonance contribution of a methoxy group at the 4-position, which increases electron density at the C-2, C-4, C-6, and nitrogen atoms.

Caption: Resonance delocalization in 4-methoxypyridine.

Consequences for Chemical Reactivity

The altered electronic landscape of dimethoxy-pyridines directly governs their reactivity in key chemical transformations.

Electrophilic Aromatic Substitution (SEAr)

The significant increase in electron density from the two methoxy groups activates the pyridine ring towards electrophiles. Reactions like nitration, which are challenging on the parent ring, can proceed more readily.[9][10] The substitution pattern of the methoxy groups dictates the regioselectivity of the electrophilic attack.

-

2,6-Dimethoxypyridine: The methoxy groups strongly activate the 3, 4, and 5 positions. Electrophilic attack is often directed to the C-3 (and C-5) position.

-

3,5-Dimethoxypyridine: This isomer is highly activated. The methoxy groups direct electrophiles to the C-2, C-4, and C-6 positions. Nitration of 3,5-dimethoxypyridine 1-oxide, for instance, leads to successive nitration at the 2 and 6 positions.[9]

Nucleophilic Aromatic Substitution (SNAr)

Generally, electron-donating groups deactivate the ring towards SNAr. However, the methoxy group itself can act as a leaving group, particularly when positioned at C-2 or C-4. This allows for nucleophilic displacement reactions, such as amination, which are valuable in pharmaceutical synthesis.[11] For instance, the amination of 2,6-dimethoxypyridine can be achieved sequentially, allowing for the introduction of different amine nucleophiles.[11]

The diagram below illustrates the logical relationship between electronic properties and reactivity.

Caption: Influence of dimethoxy groups on pyridine properties.

Spectroscopic and Structural Characterization

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing dimethoxy-substituted pyridines.

-

¹H NMR: The methoxy groups introduce sharp singlets typically found in the 3.8-4.1 ppm range. The electron-donating nature of these groups causes an upfield shift (to lower ppm values) of the ring protons compared to unsubstituted pyridine, reflecting the increased electron shielding.

-

¹³C NMR: The carbons directly attached to the methoxy groups (ipso-carbons) show a significant downfield shift due to the electronegativity of the oxygen atom. Conversely, the ortho and para carbons experience an upfield shift due to the increased electron density from the +M effect.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. Studies on compounds like 4,4′-dimethoxy-2,2′-bipyridine reveal key geometric parameters.[12][13] The C-O bond lengths and the coplanarity of the methoxy group with the pyridine ring can provide insight into the extent of π-conjugation. Furthermore, crystal structures elucidate intermolecular interactions, such as C-H···N and C-H···π interactions, which are crucial for understanding the solid-state packing and properties of materials.[12][13]

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs.[3] The ability of dimethoxy groups to modulate the electronic properties of this scaffold is a powerful tool for drug designers.

-

Target Engagement: The increased basicity of the pyridine nitrogen can enhance its ability to form hydrogen bonds or ionic interactions with amino acid residues in a biological target, such as an enzyme or receptor.[1] This can significantly impact a compound's potency and selectivity.

-

Pharmacokinetic (ADME) Properties: The introduction of methoxy groups increases the polarity and can influence the solubility of a molecule. By strategically placing these groups, medicinal chemists can fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile to achieve a desired therapeutic outcome.[1]

-

Synthetic Handles: Dimethoxy-pyridines serve as versatile intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][14] Their predictable reactivity allows for the regioselective introduction of other functional groups, facilitating the construction of diverse compound libraries for screening.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxy-3-nitropyridine

This protocol describes the electrophilic nitration of 2,6-dimethoxypyridine, a classic example of an SEAr reaction on an activated pyridine ring.

Materials:

-

2,6-Dimethoxypyridine

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice bath, round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxypyridine (1.39 g, 10 mmol) in 20 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (0.70 mL, ~15 mmol) dropwise via a dropping funnel over 15 minutes. Maintain the temperature below 5 °C throughout the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure 2,6-dimethoxy-3-nitropyridine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Workflow for Synthesis and Characterization

The following workflow diagram outlines the logical steps from synthesis to final characterization.

Caption: Experimental workflow for synthesis and validation.

Conclusion

Dimethoxy-substituted pyridines represent a fascinating and highly useful class of heterocyclic compounds. The powerful electron-donating resonance effect of the methoxy groups fundamentally alters the electronic properties of the pyridine core, leading to increased electron density, enhanced basicity, and a significant shift in chemical reactivity. This guide has demonstrated that a thorough understanding of these electronic principles is paramount for their effective application. For professionals in drug discovery and materials science, the ability to rationally design molecules by leveraging the electronic modulation afforded by dimethoxy substitution is an invaluable skill, enabling the creation of novel entities with tailored properties for specific, high-value applications.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyridines using (E)-Ethyl 4,4-dimethoxybut-2-enoate.

- ResearchGate. (n.d.). Electrophilic Substitution In Azines.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Electrophilic substitutions and HOMOs in azines and purines.

- Kusano, Y., Ohno, K., & Fujihara, T. (2015). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, E71, o623–o624. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine.

- González-Bello, C., & Castedo, L. (2015). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Molecules, 20(11), 20566-20582. National Center for Biotechnology Information.

- Grabowski, S. J., & Pfitzner, A. (2003). Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate and [4-((E)-Pent-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate. The Journal of Physical Chemistry A, 107(15), 2736–2743. Publikationsserver der Universität Regensburg.

- Klingele, M. H. (2023). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2). Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 10), 996–1000. National Center for Biotechnology Information.

- IUCr. (2023). Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2).

- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.

- Yoshikai, N., et al. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. DR-NTU.

- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- DAV University. (n.d.). Pyridines – Structure.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. National Center for Biotechnology Information.

- Stoltz, B. M., et al. (2011). A Direct Methoxypyridine Functionalization Approach to the Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 304–307. National Center for Biotechnology Information.

- Das, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. National Center for Biotechnology Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. davuniversity.org [davuniversity.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

This guide details the tautomeric behavior of hydroxypyridine derivatives and its critical impact on synthetic regioselectivity, specifically for drug development applications.

Executive Summary

For medicinal chemists, the hydroxypyridine-pyridone tautomerism is not merely a structural curiosity but a determinative factor in reactivity, solubility, and bioactivity. This guide analyzes the thermodynamic drivers of this equilibrium and provides actionable protocols to control regioselectivity (N- vs. O-alkylation) during the synthesis of active pharmaceutical ingredients (APIs) such as Dolutegravir .

The Tautomeric Landscape: Thermodynamics & Kinetics

The hydroxypyridine (HP) scaffold exists in a delicate equilibrium between the hydroxy (enol) and pyridone (keto) forms.[1] This ratio is governed by aromaticity, solvent dielectric constants, and substituent effects.

Isomer-Specific Behavior

-

2-Hydroxypyridine (2-HP)

2-Pyridone (2-PY):-

Gas Phase: The hydroxy form is favored due to aromatic stabilization.

-

Solution/Solid: The equilibrium shifts dramatically to the 2-pyridone form in polar solvents (water, DMSO) and the solid state due to strong intermolecular hydrogen bonding (dimerization) and a large dipole moment (~6 D for 2-PY vs ~1.5 D for 2-HP).

-

-

3-Hydroxypyridine (3-HP):

-

Unique among the isomers, 3-HP cannot form a neutral quinoid-like pyridone structure without charge separation.

-

Aqueous Solution: It exists primarily as a zwitterion (

), which has significant implications for solubility and transport in biological systems.

-

-

4-Hydroxypyridine (4-HP)

4-Pyridone (4-PY):-

Similar to the 2-isomer, the 4-pyridone form is strongly favored in polar media.

-

Visualization of Tautomeric Equilibria

The following diagram illustrates the structural interconversion and the unique zwitterionic nature of the 3-isomer.

Figure 1: Tautomeric equilibria for 2- and 3-hydroxypyridine systems showing solvent-dependent shifts.

Synthetic Implications: Controlling Regioselectivity (N- vs. O-Alkylation)

The ambident nature of the hydroxypyridine anion allows for attack at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). Controlling this is critical for precursor synthesis.

The Mechanistic Drivers

The choice of alkylation site is dictated by the Hard-Soft Acid-Base (HSAB) principle, solvent effects, and the counterion used.

| Parameter | Favors N-Alkylation (Pyridone) | Favors O-Alkylation (Alkoxypyridine) | Mechanistic Rationale |

| Counterion | Na⁺, K⁺, Cs⁺ (Alkali Metals) | Ag⁺ (Silver Salts) | Alkali: Hard cation binds hard Oxygen, leaving N exposed/nucleophilic. Silver: Ag⁺ (soft) coordinates to N (soft), blocking it and forcing reaction at O. |

| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Toluene, Benzene) | Polar: Solvates alkali cation, creating "naked" anion; N is inherently more nucleophilic. Non-polar: Promotes tight ion-pairing; Ag-salt precipitation drives O-attack. |

| Electrophile | Soft Alkyl Halides (e.g., MeI) | Hard Electrophiles (e.g., Sulfonates) | Soft electrophiles prefer the softer Nitrogen center (under S_N2 conditions). |

Decision Logic for Synthesis

Use this logic flow to select reaction conditions for your target precursor.

Figure 2: Decision tree for regioselective alkylation of hydroxypyridines.

Case Study: Dolutegravir Synthesis

Dolutegravir (DTG) is a prime example where the hydroxypyridine/pyridone scaffold is the pharmacophore. The synthesis relies on constructing the pyridone ring (specifically a 3-hydroxy-4-pyridinone derivative) via a controlled cyclization.

The MgBr₂-Promoted Cyclization

A key step in the optimized industrial synthesis involves the cyclization of a vinylogous amide diester.

-

Challenge: Ensuring the formation of the 4-pyridone core without side reactions.

-

Solution: Use of Magnesium Bromide (

).[2][3][4][5][6] -

Mechanism:

acts as a Lewis acid, coordinating to the carbonyl oxygens. This organizes the transition state (template effect) and increases the electrophilicity of the ester carbonyl, facilitating the intramolecular attack by the enamine nitrogen.

Figure 3: MgBr2-promoted cyclization pathway for the Dolutegravir pyridone core.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (General Procedure)

Objective: Synthesis of N-methyl-2-pyridone.

-

Reagents: 2-Hydroxypyridine (1.0 eq), Methyl Iodide (1.2 eq),

(1.5 eq). -

Solvent: Anhydrous DMF (0.5 M concentration).

-

Procedure:

-

Suspend 2-HP and cesium carbonate in DMF. Stir at RT for 30 min to form the salt.

-

Add Methyl Iodide dropwise.

-

Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. The high dielectric constant of DMF and the "naked" anion effect of Cesium favors N-alkylation (>95% selectivity).

-

Protocol B: Regioselective O-Alkylation (General Procedure)

Objective: Synthesis of 2-methoxypyridine.

-

Reagents: 2-Hydroxypyridine (1.0 eq), Methyl Iodide (1.2 eq),

(1.1 eq). -

Solvent: Toluene (0.2 M concentration).

-

Procedure:

-

Suspend 2-HP and silver carbonate in Toluene. Protect from light.

-

Add Methyl Iodide.

-

Reflux for 12 hours.

-

Workup: Filter off the AgI precipitate. Evaporate solvent.

-

Mechanism Note: The heterogeneous conditions and Ag-coordination to Nitrogen block the N-site, forcing O-alkylation.

-

References

-

Solvent Effects on Tautomerism: J. Comput. Chem., 2004, 25(15), 1833-1839. Link

-

Dolutegravir Synthesis & MgBr2 Cyclization: Molecules, 2021, 26(10), 2850. Link

-

N- vs O-Alkylation Selectivity: J. Org. Chem., 2018, 83(12), 6769–6775. Link

-

Tautomeric Equilibria of Hydroxypyridines: J. Phys. Chem. A, 1996, 100(40), 16141–16146. Link

-

Mitsunobu Reaction in Pyridones: Tetrahedron Lett., 1994, 35(18), 2819-2822. Link

Sources

- 1. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Precision Synthesis of Pyridine N-Oxides: A Technical Guide for Medicinal Chemists

Executive Summary: The Strategic Value of N-Oxides

In modern drug discovery, the pyridine N-oxide moiety is far more than a metabolic by-product. It serves as a versatile "chemical switch," temporarily activating the otherwise inert pyridine ring toward both electrophilic (at C2/C4 via back-donation) and nucleophilic (at C2/C4 via dipole activation) attack. For the medicinal chemist, mastering N-oxidation is a prerequisite for late-stage functionalization and the synthesis of core scaffolds like 2-aminopyridines or 2-cyanopyridines.

This guide moves beyond textbook definitions to provide a field-tested, mechanistic approach to synthesizing pyridine N-oxides, focusing on selectivity, scalability, and safety.

Mechanistic Underpinnings

The conversion of a substituted pyridine to its N-oxide is an electrophilic oxidation. The nitrogen lone pair (sp² hybridized) attacks the electrophilic oxygen of the peracid.

Electronic Substituent Effects

The rate of N-oxidation is governed by the electron density at the nitrogen atom.

-

Electron-Donating Groups (EDGs): Alkyl, alkoxy, and amino groups at C3/C4 increase the basicity and nucleophilicity of the nitrogen, accelerating the reaction.

-

Electron-Withdrawing Groups (EWGs): Halogens, nitro, and carbonyl groups decrease electron density, retarding the reaction. Strongly withdrawing groups at C2 (e.g., -CF₃, -F) can render the nitrogen inert to standard oxidants like mCPBA, necessitating high-energy conditions (e.g., H₂O₂/TFA).

Steric Effects

Substituents at the C2/C6 positions impose steric hindrance. While a methyl group (2-picoline) is tolerated, bulky groups (e.g., tert-butyl) significantly reduce reaction rates and may require smaller, more reactive oxidants (e.g., H₂O₂ over bulky peracids).

Visualization: The Mechanistic Pathway

The following diagram illustrates the transition state and the electronic push-pull dynamics during oxidation.

Caption: Electrophilic attack of pyridine nitrogen on the peracid oxygen, modulated by ring substituents.

Strategic Methodology Selection

Selecting the right oxidant is critical for yield and safety. The following table contrasts the three primary methodologies used in pharmaceutical R&D.

Table 1: Comparative Analysis of Oxidants[1]

| Feature | mCPBA (Standard) | H₂O₂ / Acetic Acid (Classic) | Urea-H₂O₂ (UHP) / Anhydride (Green) |

| Active Species | m-Chloroperbenzoic acid | Peracetic acid (in situ) | Peroxy-acid (in situ) |

| Scope | Broad; tolerates most functional groups. | Limited; acid-sensitive groups hydrolyze. | Broad; excellent for acid-sensitive substrates. |

| Conditions | Mild (0°C to RT); DCM or Chloroform. | Harsh (70–100°C); Aqueous/Acidic. | Mild (RT to 40°C); Methanol/Acetonitrile. |

| Workup | Requires removal of m-chlorobenzoic acid.[1] | Distillation or neutralization required.[2] | Filtration (insoluble urea byproduct). |

| Scalability | Poor (Safety/Cost issues >100g). | Good (Cheap), but safety concerns. | Excellent (Safe solid, no shock sensitivity). |

| Best For | Small scale (<5g), complex substrates. | Simple pyridines, bulk synthesis. | Scale-up, Green Chemistry requirements. |

Experimental Protocols

Protocol A: The "Gold Standard" (mCPBA)

Best for: Small-scale discovery chemistry, complex substrates, and acid-sensitive protecting groups.

Reagents:

-

Substituted Pyridine (1.0 equiv)

-

m-CPBA (1.1 – 1.5 equiv, 70-75% purity)

-

Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Workflow:

-

Dissolution: Dissolve the pyridine substrate in DCM at room temperature.

-

Addition: Cool the solution to 0°C. Add m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction.[3] Control internal temperature.

-

Reaction: Allow to warm to room temperature. Monitor by TLC or LCMS (typically 1–4 hours). The N-oxide is much more polar than the starting material.

-

Workup (The Critical Step):

-

Option 1 (Scavenging): Add solid Calcium Hydroxide (2 equiv relative to mCPBA) and stir for 30 mins. Filter the resulting precipitate (calcium m-chlorobenzoate).

-

Option 2 (Extraction): Wash the organic layer 3x with 10% aqueous Na₂CO₃ or NaOH to remove m-chlorobenzoic acid. Warning: N-oxides are water-soluble. Do not over-wash; back-extract aqueous layers with DCM/Isopropanol (3:1).

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradients).

Protocol B: The "Green & Scalable" Route (UHP / Phthalic Anhydride)

Best for: Multi-gram scale-up, safety-conscious labs, and avoiding chlorinated solvents.

Reagents:

-

Substituted Pyridine (1.0 equiv)

-

Urea-Hydrogen Peroxide complex (UHP) (2.0 equiv)

-

Phthalic Anhydride (1.0 equiv)

-

Ethyl Acetate or Methanol[2]

Step-by-Step Workflow:

-

Preparation: Suspend UHP and phthalic anhydride in Ethyl Acetate.

-

Activation: The anhydride reacts with UHP to generate monoperoxyphthalic acid in situ. This species is non-shock sensitive compared to pure peracids.

-

Addition: Add the pyridine substrate.

-

Reaction: Stir at room temperature (mild exotherm possible).

-

Workup:

-

Upon completion, the byproduct is phthalic acid and urea.

-

Cool the mixture to 0°C. Phthalic acid and urea often precipitate out.

-

Filter the solids.[3] The filtrate contains the clean N-oxide.

-

Wash filtrate with bicarbonate to remove traces of acid.

-

Troubleshooting & Decision Logic

When a reaction fails or yields are low, use the following logic tree to diagnose the issue.

Caption: Troubleshooting logic for common synthetic failures in N-oxidation.

Safety & Stability (E-E-A-T)

As a Senior Scientist, I must emphasize the energetic nature of these compounds.

-

Thermal Instability: Pyridine N-oxides can undergo rearrangement (Meisenheimer rearrangement) or decomposition at high temperatures. Never distill N-oxides to dryness without DSC (Differential Scanning Calorimetry) data.

-

Peroxide Hazards: When using mCPBA or H₂O₂, ensure all peroxides are quenched (test with starch-iodide paper) before concentrating. Use sodium thiosulfate or sodium bisulfite for quenching.

-

Acid Sensitivity: N-oxides are weak bases (pKa ~0.79). In strong acid, they protonate and become deactivated. Ensure neutralization prior to extraction.

References

-

Yin, J., et al. "A General and Efficient 2-Amination of Pyridines and Quinolines." Journal of Organic Chemistry, 2007. Link

-

Charette, A. B., et al. "Pyridine N-Oxides in Organic Synthesis." Chemical Reviews, 2012.[4] Link

-

Jain, S. L., et al. "Methyltrioxorhenium-catalyzed oxidation of pyridine derivatives." Synlett, 2006.[5] Link

-

Sharpless, K. B., et al. "Reliable and Safe Synthesis of Pyridine N-Oxides using Urea-Hydrogen Peroxide." Journal of Organic Chemistry, 1998. Link

-

Org. Synth. Coll. Vol. 4, 1963. "Pyridine-N-oxide." Organic Syntheses. Link

Sources

Introduction: The Critical Role of Pyridine Hydrochloride in Pharmaceutical Development

An In-Depth Technical Guide to the Hydrolysis and Stability of Pyridine Hydrochloride Salts

Pyridine hydrochloride (C₅H₆ClN), the hydrochloride salt of pyridine, is a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its utility as a mild acid catalyst and a versatile intermediate makes it invaluable in constructing complex molecular architectures.[2] However, for drug development professionals, the inherent chemical properties of this salt—particularly its interaction with water—present significant stability challenges. Understanding the mechanisms of hydrolysis and degradation is not an academic exercise; it is a prerequisite for developing robust, safe, and effective drug products.

This guide provides a comprehensive technical overview of the stability profile of pyridine hydrochloride. Moving beyond a simple recitation of facts, we will explore the causality behind its behavior, detail self-validating protocols for its assessment, and outline field-proven strategies for its stabilization.

Section 1: Fundamental Chemical Properties and Stability Profile

The stability of pyridine hydrochloride is intrinsically linked to its physicochemical nature. As the salt of a weak base (pyridine) and a strong acid (hydrochloric acid), its behavior in the presence of moisture is a primary concern.

Physicochemical Characteristics

A summary of key properties is essential for any stability investigation.

| Property | Value | Significance for Stability |

| Molecular Formula | C₅H₅NH⁺Cl⁻ | Defines the ionic nature of the compound. |

| Appearance | White to tan crystalline solid[2] | Visual changes can be an initial indicator of degradation. |

| Melting Point | 145–147 °C[2][3] | Indicates good thermal stability under standard storage conditions. |

| Boiling Point | 222–224 °C (at reduced pressure)[2][3] | Reinforces its thermal robustness in the solid state. |

| Solubility | Highly soluble in water (~85 g/100 mL) and ethanol.[2] | High water solubility facilitates hydrolysis and solution-state degradation. |

| Hygroscopicity | Hygroscopic[2][4][5] | The primary driver of stability issues; readily absorbs atmospheric moisture. |

The Central Challenge: Hygroscopicity and Hydrolysis Equilibrium

The most critical property governing the stability of solid pyridine hydrochloride is its hygroscopicity.[4] Exposure to ambient moisture can lead to deliquescence and initiate chemical reactions.[5] In aqueous solution, the salt does not simply dissolve; it establishes a hydrolysis equilibrium. The pyridinium cation (C₅H₅NH⁺) reacts with water to form free pyridine and a hydronium ion, resulting in an acidic solution.[6]

C₅H₅NH⁺ + H₂O ⇌ C₅H₅N + H₃O⁺

This equilibrium is fundamental. It is not, in itself, a degradation pathway but a reversible chemical behavior that dictates the pH of the local environment and the relative concentrations of the salt and free base forms. Understanding this equilibrium is the first step in controlling the system.

Caption: Hydrolysis equilibrium of the pyridinium ion in water.

Section 2: Degradation Pathways and Influencing Factors

Beyond the initial hydrolysis equilibrium, pyridine hydrochloride can undergo irreversible chemical degradation, compromising the purity, potency, and safety of the API. These degradation pathways are typically induced by external stress factors.

The primary factors that influence the degradation of pyridine hydrochloride are:

-

pH: Extreme pH conditions (strongly acidic or basic) can catalyze the cleavage or modification of the pyridine ring. The pH dictates the protonation state, which in turn affects the molecule's susceptibility to nucleophilic or electrophilic attack.[7]

-

Oxidizing Agents: The pyridine ring is susceptible to oxidative degradation, which can lead to the formation of N-oxides or ring-opened impurities.[7][8]

-

Temperature: While thermally stable in its solid form at ambient temperatures, elevated temperatures accelerate all degradation reactions, as dictated by Arrhenius kinetics.

-

Light (Photostability): Certain pyridine derivatives can be hydroxylated or otherwise degraded under photolytic conditions.[7]

Caption: Key environmental factors leading to API degradation.

Section 3: A Framework for Stability Assessment: Forced Degradation Studies

To proactively understand and control potential degradation, a forced degradation (or stress testing) study is indispensable. This process intentionally exposes the API to harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method.[7][9] These studies are a core expectation of regulatory bodies, as outlined in the ICH Q1A(R2) guidelines.[10]

Expertise in Protocol Design: Causality and Self-Validation

A generic protocol is insufficient. The experimental design must be rooted in the known chemistry of pyridine hydrochloride and include self-validating controls. For instance, starting with 0.1 M HCl or NaOH is a standard practice because it provides a significant pH challenge without being so destructive as to cause immediate, complete degradation, which would yield little information.[11] The inclusion of a placebo (all formulation excipients minus the API) is a critical self-validating step to ensure that observed peaks are from API degradation, not from the excipients themselves.[10]

Experimental Protocol: Forced Degradation of Pyridine Hydrochloride

Objective: To identify potential degradation pathways and products for pyridine hydrochloride under various stress conditions.

Materials:

-

Pyridine Hydrochloride API

-

Placebo (if applicable)

-

Hydrochloric Acid (HCl), 1 M and 0.1 M

-

Sodium Hydroxide (NaOH), 1 M and 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

HPLC-grade water and acetonitrile

-

Class A volumetric glassware

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of pyridine hydrochloride in a suitable solvent (e.g., water or 50:50 water:acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 8 hours.

-

If no degradation is observed, repeat with 1 M HCl. If significant degradation occurs, reduce the time or temperature.

-

Cool, neutralize with an equivalent amount of NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 8 hours.

-

Follow the same logic as acid hydrolysis for adjusting conditions.

-

Cool, neutralize with an equivalent amount of HCl, and dilute to ~100 µg/mL.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.[10]

-

Dilute to ~100 µg/mL for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid pyridine hydrochloride powder in a petri dish.

-

Expose to 70°C in a calibrated oven for 48 hours.

-

Prepare a solution of the stressed solid for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

Analyze the solution. A dark control sample should be stored under the same conditions but protected from light.

-

-

Controls:

-

An unstressed stock solution (control) should be prepared and analyzed alongside the stressed samples.

-

A blank (solvent) should be run through all stress conditions.

-

If in a formulation, a placebo must be subjected to the same stress conditions.

-

Caption: Workflow for a forced degradation study.

Section 4: Analytical Methodologies for Stability Monitoring

The cornerstone of any stability program is a validated, stability-indicating analytical method. For pyridine hydrochloride and its potential degradation products, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[8][12][13]

A method is "stability-indicating" only if it can accurately measure the decrease in the active ingredient's concentration due to degradation. This requires complete separation (specificity) of the API peak from all potential degradation products and any formulation excipients.

Protocol: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate an RP-HPLC method capable of separating pyridine hydrochloride from all process impurities and degradation products generated during stress testing.

Phase 1: Method Development

-

Column Selection: Start with a robust, general-purpose column, such as a C18 (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Wavelength Selection: Using a photodiode array (PDA) detector, analyze a solution of pyridine hydrochloride to determine its UV absorbance maximum (λmax). A common detection wavelength for pyridine-containing compounds is around 254 nm.[8][12]

-

Mobile Phase Optimization:

-

Begin with a simple isocratic mobile phase, such as 70:30 (v/v) Acetonitrile:Buffer. The buffer should be acidic to ensure the analyte is in its protonated, salt form (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).

-

Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a "cocktail" of degradants.

-

Optimize the separation by adjusting the organic-to-aqueous ratio. If isocratic elution is insufficient to resolve all peaks, develop a gradient method (e.g., increasing the acetonitrile percentage over time).

-

-

Flow Rate and Temperature: Set a standard flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C) for consistency.

Phase 2: Method Validation (per ICH Q2(R1) Guidelines)

Once the method demonstrates baseline separation of the API from all degradant peaks, it must be validated.[12][13]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | Prove the method can distinguish the API from degradants/excipients. | Peak purity analysis (via PDA detector) must pass for the API peak in stressed samples. |

| Linearity | Confirm a direct relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration). |

| Accuracy | Measure the closeness of test results to the true value. | % Recovery of spiked samples should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate) | Assess the method's variability. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |

| Range | The concentration interval where the method is precise, accurate, and linear. | Justified by the linearity and accuracy data. |

| Robustness | Show the method is unaffected by small, deliberate variations in parameters. | %RSD of results should remain acceptable after minor changes (e.g., pH ±0.2, temp ±2°C). |

Section 5: Proactive Stabilization and Handling Strategies

Understanding the stability profile allows for the implementation of proactive control strategies.

-

Solid-State Control: The primary strategy is moisture protection.[14]

-

Packaging: Use tightly sealed containers with desiccants. For highly sensitive applications, packaging under an inert atmosphere (e.g., nitrogen) can be beneficial.

-

Storage: Store in a cool, dry place away from direct sunlight and oxidizing agents.[1][14]

-

Excipient Compatibility: During formulation, screen excipients for their potential to donate moisture or react with the API.

-

-

Solution-State Control:

-

pH and Buffers: Formulate solutions within a pH range where the API is most stable, as determined by the forced degradation studies. Use a buffer system with adequate capacity to maintain this pH.

-

Temperature: For liquid formulations or during processing, avoid excessive heat. In some cases, cooling can suppress unwanted side reactions like disproportionation.[15]

-

Conclusion

The stability of pyridine hydrochloride is a multifaceted challenge centered on its hygroscopicity and susceptibility to degradation under stress. A systematic, science-driven approach is essential for any researcher or drug development professional. This involves characterizing its intrinsic properties, executing rigorous forced degradation studies to understand potential liabilities, developing and validating a robust stability-indicating analytical method, and implementing proactive handling and formulation strategies. By following this framework, the risks associated with the instability of pyridine hydrochloride can be effectively mitigated, ensuring the development of high-quality, stable, and reliable pharmaceutical products.

References

-

Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. Available at: [Link]

-

Chemical LAND21. (n.d.). Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

-

ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Available at: [Link]

-

SciSpace. (n.d.). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc. Available at: [Link]

-

Vedantu. (2025). A 002 M solution of pyridinium hydrochloride has pH class 11 chemistry CBSE. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

-

Mol-Instincts. (n.d.). Pyridinium chloride. Available at: [Link]

-

ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

-

ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Available at: [Link]

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

-

ResearchGate. (2025). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Available at: [Link]

- Google Patents. (n.d.). Method of stabilizing lauryl pyridinium hydrochloride.

-

ResearchGate. (2016). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING SPECTROPHOTOMETRIC METHOD FOR PYRIDOXINE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL FORMULATIONS. Available at: [Link]

-

PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]

-

LinkedIn. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2013). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A 002 M solution of pyridinium hydrochloride has pH class 11 chemistry CBSE [vedantu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ajrconline.org [ajrconline.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for purity assessment of pantoprazole intermediates

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Assessment of Pantoprazole and Its Synthetic Intermediates

Authored by: A Senior Application Scientist